molecular formula C13H20N2 B3022250 [2-(2-Methyl-1-piperidinyl)phenyl]methanamine CAS No. 869943-42-0

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine

Cat. No. B3022250
CAS RN: 869943-42-0
M. Wt: 204.31 g/mol
InChI Key: NADCYVQOPOFMSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI (IUPAC International Chemical Identifier). For “[2-(2-Methyl-1-piperidinyl)phenyl]methanamine”, the InChI is 1S/C14H22N2O2S/c1-12-4-2-3-11-16 (12)19 (17,18)14-7-5-13 (6-8-14)9-10-15/h5-8,12H,2-4,9-11,15H2,1H3 .


Physical And Chemical Properties Analysis

The empirical formula of “[2-(2-Methyl-1-piperidinyl)phenyl]methanamine” is C14H22N2O2S and its molecular weight is 282.40 . The compound is a solid .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks in drug design. Their derivatives are found in over twenty classes of pharmaceuticals, including alkaloids. Researchers have explored the synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds exhibit promising pharmacological activities, making them valuable targets for drug development .

Antioxidant Properties

Naturally occurring piperidine-based compounds, like piperine , possess antioxidant properties. Piperine, an N-acylpiperidine found in plants of the Piperaceae family, effectively scavenges free radicals, contributing to its potential health benefits .

Biological Evaluation and Drug Discovery

Researchers continue to explore the biological evaluation of synthetic and natural piperidines. Investigations focus on their potential as drug candidates, especially those containing the piperidine moiety. By understanding their mechanisms of action and interactions with biological targets, scientists aim to develop novel therapeutic agents .

Chemical Synthesis Methods

Efficient and cost-effective methods for synthesizing substituted piperidines remain a priority. Scientists seek innovative approaches for cyclization, annulation, amination, and multicomponent reactions leading to piperidine derivatives. These methods facilitate drug discovery and expand the toolbox for organic chemists .

Safety and Hazards

“[2-(2-Methyl-1-piperidinyl)phenyl]methanamine” is sold “as-is” and Sigma-Aldrich makes no representation or warranty with respect to this product . The safety information provided by Sigma-Aldrich includes a warning that the compound may cause eye irritation .

Future Directions

As for future directions, it’s difficult to predict without more specific information about the current state of research involving “[2-(2-Methyl-1-piperidinyl)phenyl]methanamine”. It’s worth noting that this compound is provided to early discovery researchers, suggesting it may have potential applications in scientific research .

properties

IUPAC Name

[2-(2-methylpiperidin-1-yl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-6-4-5-9-15(11)13-8-3-2-7-12(13)10-14/h2-3,7-8,11H,4-6,9-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADCYVQOPOFMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599132
Record name 1-[2-(2-Methylpiperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine

CAS RN

869943-42-0
Record name 1-[2-(2-Methylpiperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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